Dimethyl 4-amino-3-nitrobenzene-1,2-dioate
Overview
Description
Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, also known as DANTON, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DANTON is a yellow crystalline powder that is soluble in many organic solvents. It is a nitroaromatic compound that contains both an amino group and a carboxylic acid group, making it a versatile molecule for chemical modification.
Scientific Research Applications
Crystal Structure Analysis
- In-Situ Cryocrystallization : Dimethyl derivatives of nitrobenzene like 1,2-dimethyl-3-nitrobenzene exhibit interesting crystal structures, particularly when analyzed through in-situ cryocrystallization techniques. This study focuses on the weak interactions present in the crystal structures of these compounds (Sparkes, Sage, & Yufit, 2014).
Chemical Synthesis and Reactions
- Rearomatization and Nitro-Group Migration : The nitration of dimethyl nitrobenzene, leading to compounds like 1,2-dimethyl-4-nitrobenzene, can result in the formation of adducts that undergo rearomatization and nitro-group migration. Such reactions are crucial in understanding the chemical behavior of nitrobenzene derivatives (Fischer & Iyer, 1980).
- Reactions in Alkaline Media : The interactions of nitrobenzene derivatives, including dimethyl compounds, with bases have been studied using proton magnetic resonance spectroscopy. This research provides insights into the chemical behavior and structural transformations of these compounds in alkaline conditions (Crampton & Gold, 1966).
Solubility and Extraction Techniques
- Enhanced Solubility and Hydrotropy Technique : The solubility of amino nitrobenzene derivatives in various concentrations of hydrotropes such as sodium benzoate and dimethyl benzamide has been explored. This study is significant in understanding the solubilization and extraction processes of these compounds (Dhinakaran, Morais, & Gandhi, 2012).
Material Science and Sensing Applications
- Luminescent Europium–Organic Framework : A study on a microporous hexanuclear europium cluster-based Metal-Organic Framework (MOF) demonstrates its potential as a highly selective and sensitive bifunctional luminescence sensor. This MOF can detect nitrobenzene and 4-aminophenol, showing the application of nitrobenzene derivatives in sensing technologies (Gao et al., 2017).
Analytical and Environmental Chemistry
- Electrochemical Reduction Studies : The electrochemical reduction of nitrobenzene and related compounds has been analyzed in ionic liquids. These studies are significant for understanding the electrochemical properties of nitrobenzene derivatives and their potential environmental impact (Silvester et al., 2006).
properties
IUPAC Name |
dimethyl 4-amino-3-nitrobenzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)5-3-4-6(11)8(12(15)16)7(5)10(14)18-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCZLGPQSKPJTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334261 | |
Record name | Dimethyl 4-amino-3-nitrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-amino-3-nitrobenzene-1,2-dioate | |
CAS RN |
52412-59-6 | |
Record name | Dimethyl 4-amino-3-nitrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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